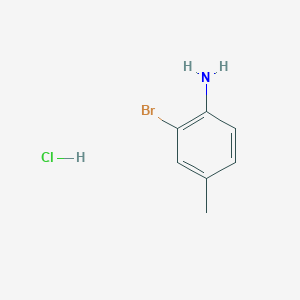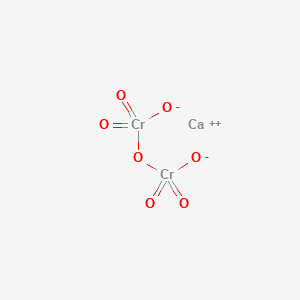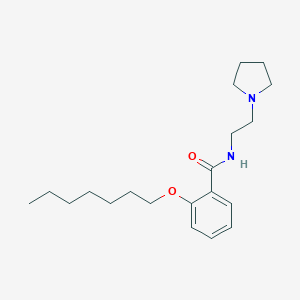
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, it has been shown to reduce the production of inflammatory cytokines in immune cells, leading to the inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the study of its potential as a tool for epigenetic research is also an area of interest.
Conclusion
In conclusion, Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. Its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent, make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized through a multistep process involving the condensation of heptylamine with pyrrolidine-2-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
Número CAS |
10261-48-0 |
|---|---|
Nombre del producto |
Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Fórmula molecular |
C20H32N2O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-heptoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-10-17-24-19-12-7-6-11-18(19)20(23)21-13-16-22-14-8-9-15-22/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23) |
Clave InChI |
AJWZNYCVZZCFNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Otros números CAS |
10261-48-0 |
Sinónimos |
o-(Heptyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
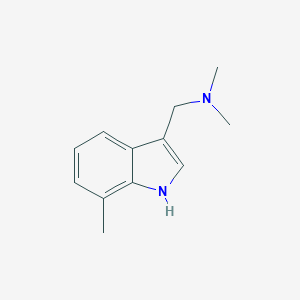

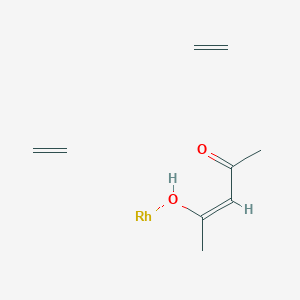

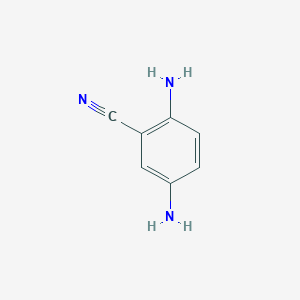
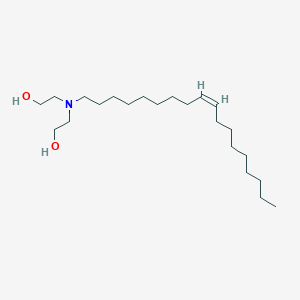
![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)
